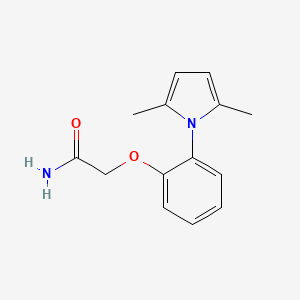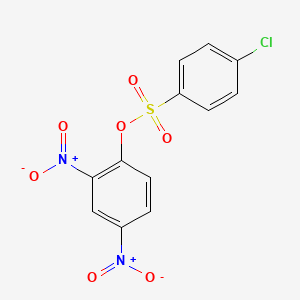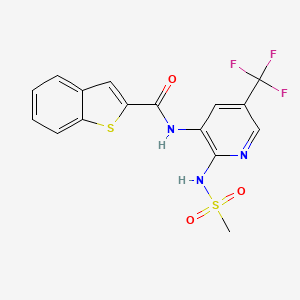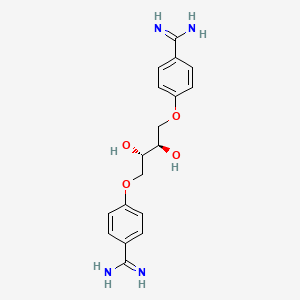
Morpholinophosphonic acid ethyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinophosphonic acid ethyl methyl ester is an organophosphorus compound that features a morpholine ring attached to a phosphonic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholinophosphonic acid ethyl methyl ester can be synthesized through several methods. One common approach involves the reaction of morpholine with a phosphonic acid derivative, such as a phosphonic acid chloride, in the presence of an appropriate base. The reaction typically proceeds under mild conditions and yields the desired ester product.
Another method involves the esterification of morpholinophosphonic acid with ethanol and methanol in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinophosphonic acid ethyl methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Morpholinophosphonic acid, ethanol, and methanol.
Reduction: Corresponding phosphine oxide.
Substitution: Various phosphonic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Morpholinophosphonic acid ethyl methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of morpholinophosphonic acid ethyl methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl phosphonic acid methyl ester
- Morpholinophosphonic acid
- Dimethyl phosphonic acid ethyl ester
Comparison
Morpholinophosphonic acid ethyl methyl ester is unique due to the presence of both a morpholine ring and a phosphonic acid ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the morpholine ring can enhance the compound’s solubility in water and other polar solvents, making it more versatile for various applications .
Propiedades
Número CAS |
90221-37-7 |
|---|---|
Fórmula molecular |
C7H16NO4P |
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
4-[ethoxy(methoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C7H16NO4P/c1-3-12-13(9,10-2)8-4-6-11-7-5-8/h3-7H2,1-2H3 |
Clave InChI |
XWCAQOXICNQKQM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N1CCOCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)

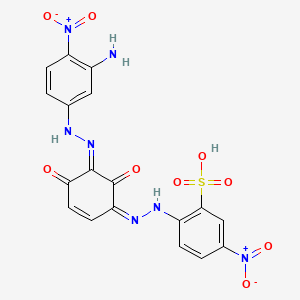
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
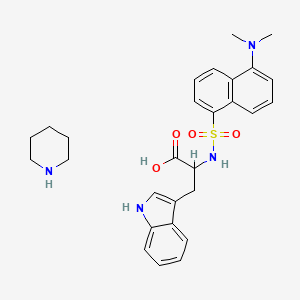
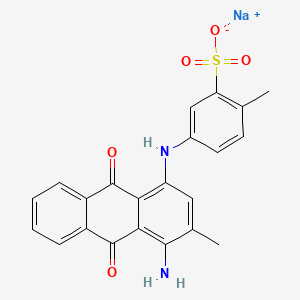
![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
